5-Chloro-2,2-difluoro-1,3-benzodioxole
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Overview
Description
5-Chloro-2,2-difluoro-1,3-benzodioxole: is a chemical compound with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 g/mol . It is characterized by the presence of a benzodioxole ring substituted with chlorine and two fluorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,2-difluoro-1,3-benzodioxole typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed:
Substitution Reactions: Products include substituted benzodioxoles with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include hydroxy derivatives and reduced forms of the compound
Scientific Research Applications
Chemistry: 5-Chloro-2,2-difluoro-1,3-benzodioxole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe to investigate biochemical pathways .
Medicine: It is investigated for its biological activity and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on the functional groups present. It can also interact with cellular receptors and influence signaling pathways .
Comparison with Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
- 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile
Comparison: 5-Chloro-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Compared to its bromine analog, the chlorine derivative has different reactivity and stability. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-chloro-2,2-difluoro-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVICEEPAFUYBJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(O2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451250 |
Source
|
Record name | 5-chloro-2,2-difluoro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72769-08-5 |
Source
|
Record name | 5-chloro-2,2-difluoro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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